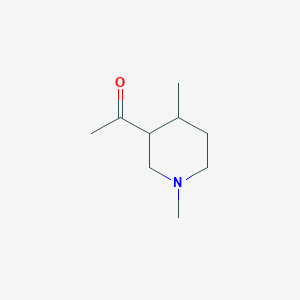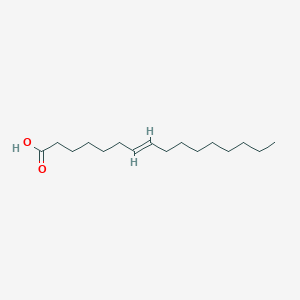
Hypogeic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hypogeic acid, also known as cis-7-hexadecenoic acid, is a monounsaturated fatty acid with the molecular formula C₁₆H₃₀O₂. It is one of the positional isomers of hexadecenoic acid, alongside palmitoleic acid and sapienic acid. This compound is found in human milk and is considered a biomarker of health due to its significant roles in physiology and pathophysiology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hypogeic acid can be synthesized through the partial β-oxidation of oleic acid. This process involves the enzymatic action of fatty acid desaturase, which introduces a double bond at the 7th position from the carboxyl end of the fatty acid chain .
Industrial Production Methods: In industrial settings, this compound can be isolated from autotrophic bacterial cultures associated with the accumulation of sulfate in biofilters. This method leverages the metabolic pathways of specific bacteria to produce this compound in significant quantities .
Analyse Des Réactions Chimiques
Types of Reactions: Hypogeic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxy fatty acids.
Reduction: It can be reduced to form saturated fatty acids.
Substitution: this compound can participate in substitution reactions to form esters and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Acid chlorides and alcohols are commonly used reagents.
Major Products:
Oxidation: Hydroxy fatty acids.
Reduction: Hexadecanoic acid.
Substitution: Esters and other fatty acid derivatives.
Applications De Recherche Scientifique
Hypogeic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various bioactive compounds.
Biology: this compound is studied for its role in metabolic regulation and its potential as a biomarker for metabolic diseases.
Medicine: Research indicates that this compound has anti-inflammatory properties and may play a role in the prevention of atherosclerosis.
Industry: It is used in the production of bio-based lubricants and surfactants
Mécanisme D'action
Hypogeic acid exerts its effects through several molecular targets and pathways:
Anti-inflammatory Action: It modulates the production of inflammatory mediators and alters the infiltration of neutrophils.
Metabolic Regulation: this compound influences insulin signaling and lipid metabolism, thereby improving insulin sensitivity and reducing hepatic steatosis.
Anti-cancer Properties: It has been shown to suppress the proliferation and migration of cancer cells by activating tumor suppressor genes and altering the vascular endothelial growth factor pathway.
Comparaison Avec Des Composés Similaires
Hypogeic acid is similar to other monounsaturated fatty acids such as:
Palmitoleic Acid (161n-7): Synthesized from palmitic acid and known for its lipokine properties.
Sapienic Acid (161n-10): Derived from palmitic acid and involved in skin health.
Oleic Acid (181n-9): A common dietary fatty acid with anti-inflammatory and anti-cancer properties.
Uniqueness: this compound is unique due to its specific position of the double bond (7th position) and its role as a biomarker for foamy cell formation during atherosclerosis .
Propriétés
Formule moléculaire |
C16H30O2 |
|---|---|
Poids moléculaire |
254.41 g/mol |
Nom IUPAC |
(E)-hexadec-7-enoic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h9-10H,2-8,11-15H2,1H3,(H,17,18)/b10-9+ |
Clé InChI |
PJHOFUXBXJNUAC-MDZDMXLPSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCC(=O)O |
SMILES canonique |
CCCCCCCCC=CCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-2-hydroxy-N-[(1R,2S)-2-hydroxycyclohexyl]benzamide](/img/structure/B13961820.png)
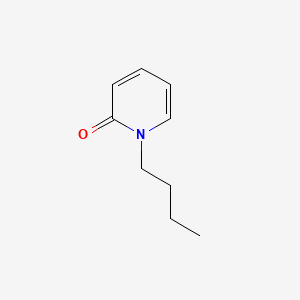
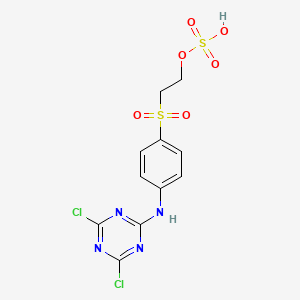
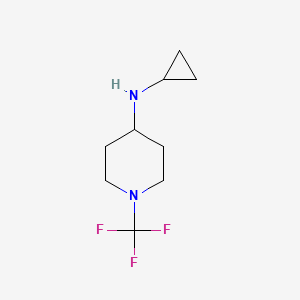
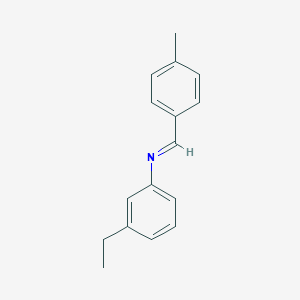
![(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13961836.png)


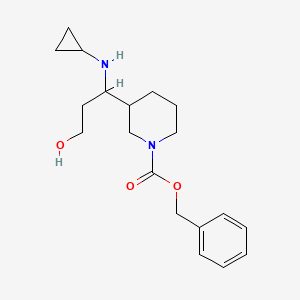
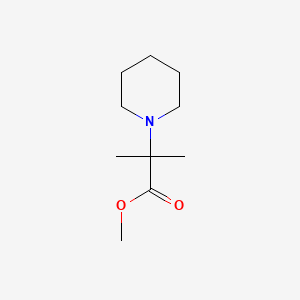
![1H-6,9-Epoxyimidazo[1,2-a]azepine](/img/structure/B13961872.png)

![methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B13961878.png)
